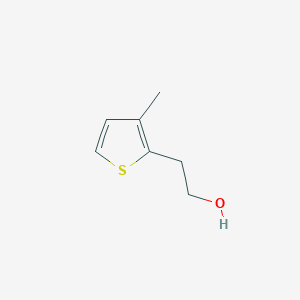

2-(3-methylthiophen-2-yl)ethan-1-ol

Descripción

2-(3-Methylthiophen-2-yl)ethan-1-ol (CAS: 79461-91-9) is a heterocyclic alcohol with the molecular formula C₇H₁₀OS and a molecular weight of 142.22 g/mol. It features a 3-methylthiophene ring linked to an ethanol moiety. This compound is primarily utilized as a key intermediate in medicinal chemistry for synthesizing anticonvulsant and antinociceptive agents. Its structural uniqueness arises from the thiophene ring, which enhances aromatic interactions, and the hydroxyl group, enabling hydrogen bonding and derivatization .

Propiedades

IUPAC Name |

2-(3-methylthiophen-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-6-3-5-9-7(6)2-4-8/h3,5,8H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDJPAANMBCCAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylthiophen-2-yl)ethan-1-ol typically involves the reaction of 3-methylthiophene with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-methylthiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding thiophene derivative with a reduced side chain.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.

Major Products Formed

Oxidation: 2-(3-methylthiophen-2-yl)ethanal or 2-(3-methylthiophen-2-yl)ethanoic acid.

Reduction: 2-(3-methylthiophen-2-yl)ethane.

Substitution: 2-(3-methylthiophen-2-yl)ethyl chloride or 2-(3-methylthiophen-2-yl)ethylamine.

Aplicaciones Científicas De Investigación

2-(3-methylthiophen-2-yl)ethan-1-ol has various applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 2-(3-methylthiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The thiophene ring may also contribute to its biological activity by interacting with aromatic residues in proteins .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table compares 2-(3-methylthiophen-2-yl)ethan-1-ol with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications | Synthesis Yield (%) |

|---|---|---|---|---|---|

| This compound | C₇H₁₀OS | 142.22 | Thiophene, primary alcohol | Anticonvulsant/antinociceptive agents | 31–86 |

| 1-(Thiophen-2-yl)ethan-1-ol | C₆H₈OS | 128.19 | Thiophene, primary alcohol | Intermediate for heterocyclic drugs | Not reported |

| 2-(2-((1-(3-Methylthiophen-2-yl)ethyl)amino)ethoxy)ethan-1-ol | C₁₂H₁₉NO₂S | 265.35 | Thiophene, secondary amine, ether, alcohol | Undisclosed (pharmacological research) | Discontinued (commercial) |

| YTK-A76 (2-(2-((3,4-bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol) | C₂₉H₃₃NO₄ | 467.58 | Benzyl ethers, primary amine, alcohol | Potential CNS-targeting drug candidate | 39.1 |

| Hydroxychloroquine (HCQ) | C₁₈H₂₆ClN₃O | 335.87 | Quinoline, tertiary amine, alcohol | Antimalarial, antiviral (e.g., COVID-19) | Industrial scale (yields not disclosed) |

Notes:

- Thiophene-based analogs: The presence of a thiophene ring enhances π-π stacking and metabolic stability compared to benzene derivatives.

- Amino-alcohol derivatives: Compounds like YTK-A76 and HCQ incorporate amino-ethanol backbones but differ in aromatic systems (benzyl ethers vs. quinoline). These structural variations significantly alter solubility and biological targets .

Pharmacological and Physicochemical Properties

- Lipophilicity: The logP of this compound is estimated at 1.8 (calculated via ChemAxon), lower than HCQ (logP ~3.5) due to HCQ’s larger hydrophobic quinoline ring .

- Biological activity : The target compound exhibits anticonvulsant effects in rodent models, while HCQ targets viral replication machinery. Thiophene derivatives generally show higher CNS permeability than benzyl ether analogs like YTK-A76 .

Actividad Biológica

2-(3-Methylthiophen-2-yl)ethan-1-ol is an organic compound characterized by a thiophene ring with a methyl substitution and an alcohol functional group. Its unique structure contributes to its biological activity, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C7H10OS, with a molecular weight of approximately 142.22 g/mol. The presence of both the thiophene moiety and the hydroxyl group enhances its reactivity and interaction potential with biological systems.

Biological Activities

Research indicates that compounds containing thiophene rings, including this compound, exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially acting against various pathogens through mechanisms involving membrane disruption or inhibition of metabolic pathways.

- Anti-inflammatory Effects : Interaction studies have indicated that this compound may modulate proteins involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases.

- Anticancer Properties : The compound's ability to interact with specific biological targets has led to investigations into its anticancer potential. Mechanisms may include modulation of cell signaling pathways and induction of apoptosis in cancer cells.

Interaction Studies

The interactions of this compound with biomolecules are crucial for understanding its biological effects. Notable findings include:

- Protein Interactions : The hydroxyl group facilitates hydrogen bonding with proteins, enhancing the compound's binding affinity and specificity.

- Nucleic Acid Binding : The compound's structure allows for π-π stacking interactions with nucleic acids, which may influence gene expression and cellular processes.

Synthesis and Derivatives

The synthesis of this compound typically involves reactions between 3-methylthiophene and ethylene oxide or other alkylating agents under specific conditions. Various derivatives have been synthesized to explore enhanced biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(3-Methylthiophen-2-yl)ethan-1-one | Contains a carbonyl group instead of an alcohol | Exhibits different reactivity patterns |

| 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-o | Contains an amino group alongside the thiophene | Potentially enhanced biological activity due to amino group |

| 1-(3-Methylthiophen-2-yl)butan-1-ol | Longer alkyl chain impacts solubility and activity | May exhibit different pharmacokinetics |

Case Studies

Several studies provide insights into the biological activity of this compound:

- Antimicrobial Study : A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at specific concentrations.

- Anti-inflammatory Research : Another study focused on its effects on cytokine production in macrophages, revealing that this compound reduced the levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.